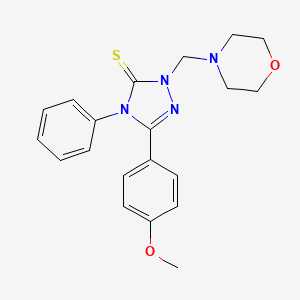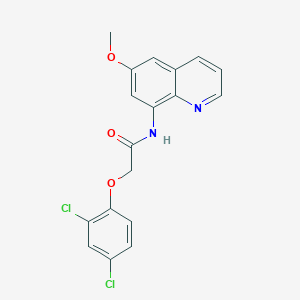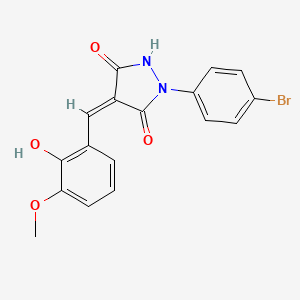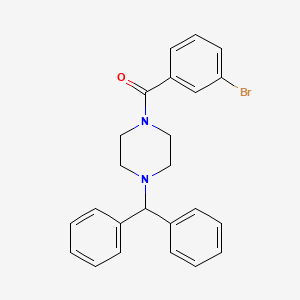![molecular formula C22H15BrN4 B3455233 2-[5-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B3455233.png)
2-[5-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole
Descripción general
Descripción
2-[5-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole is a heterocyclic compound that features both benzimidazole and pyrazole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for a compound like this could involve further investigation of its chemical properties, synthesis methods, and potential biological activity. For example, it could be studied as a potential drug candidate, or used as a building block in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors
-
Step 1: Synthesis of Pyrazole Intermediate
Reactants: 4-bromobenzaldehyde, phenylhydrazine
Conditions: Reflux in ethanol with catalytic acetic acid
Product: 4-(4-bromophenyl)-3-phenyl-1H-pyrazole
-
Step 2: Formation of Benzimidazole
Reactants: o-phenylenediamine, 4-(4-bromophenyl)-3-phenyl-1H-pyrazole
Conditions: Reflux in polyphosphoric acid
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in substitution reactions with electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrazole and benzimidazole rings.
Common Reagents and Conditions
Electrophilic Substitution: FeBr3, AlCl3 as catalysts
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation Products: Oxidized forms of the pyrazole and benzimidazole rings.
Reduction Products: Reduced forms of the pyrazole and benzimidazole rings.
Aplicaciones Científicas De Investigación
2-[5-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole
- 2-[5-(4-fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole
- 2-[5-(4-methylphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole
Uniqueness
The presence of the bromine atom in 2-[5-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and electron-withdrawing properties can influence the compound’s interaction with biological targets and its overall stability.
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4/c23-16-12-10-15(11-13-16)21-19(20(26-27-21)14-6-2-1-3-7-14)22-24-17-8-4-5-9-18(17)25-22/h1-13H,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHBQMIVUOQJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2C3=NC4=CC=CC=C4N3)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3455152.png)
![1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE](/img/structure/B3455163.png)
![1-[(7-methyl-2-naphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3455179.png)
![1-(9H-fluoren-9-yl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3455184.png)
![2-(4-iodophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3455187.png)
![3,17-Dimethyl-7,13,20,25-tetraoxatetraspiro[5.2.1.2.514.211.29.26]pentacosan-10-one](/img/structure/B3455190.png)
![4-[(4'-methoxy-3-biphenylyl)carbonyl]morpholine](/img/structure/B3455192.png)

![2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3455201.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3455216.png)



![2-[5-(5-BROMO-2-FURYL)-1,3,4-OXADIAZOL-2-YL]-4-CHLOROPHENYL METHYL ETHER](/img/structure/B3455254.png)
